molecular formula C15H18N2O5 B12960041 Tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate

Tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate

Cat. No.: B12960041
M. Wt: 306.31 g/mol
InChI Key: HLVQTHIZKYNKCY-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitro group, and an oxoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate typically involves multiple steps starting from commercially available materials. One common synthetic route includes the following steps:

    Vilsmeier Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    N-Boc Protection: The formylated product is then protected with a tert-butoxycarbonyl (Boc) group.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same synthetic routes with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxoindoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives are commonly formed.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxoindoline moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-indolecarboxylate: Another indoline derivative with similar structural features but different functional groups.

    Tert-butyl 3-methoxypyrrolidine-1-carboxylate: A compound with a pyrrolidine ring instead of an indoline ring.

    Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate: A compound with a difluoromethyl group and a pyrrolidine ring

Uniqueness

Tert-butyl 3,3-dimethyl-6-nitro-2-oxoindoline-1-carboxylate is unique due to its combination of a tert-butyl group, a nitro group, and an oxoindoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-6-nitro-2-oxoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-14(2,3)22-13(19)16-11-8-9(17(20)21)6-7-10(11)15(4,5)12(16)18/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVQTHIZKYNKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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